N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 4H-1,2,4-triazole core substituted with pyridin-2-yl (at position 5) and 1H-pyrrol-1-yl (at position 4). The triazole ring is linked via a sulfanyl acetamide bridge to a 4-chloro-3-(trifluoromethyl)phenyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The chloro-trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, while the pyridine and pyrrole groups may influence target binding and solubility .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6OS/c21-15-7-6-13(11-14(15)20(22,23)24)26-17(31)12-32-19-28-27-18(16-5-1-2-8-25-16)30(19)29-9-3-4-10-29/h1-11H,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBSZKRTYJCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a chlorinated aromatic ring, and a sulfanyl-acetamide linkage. Its molecular formula is , with a molecular weight of approximately 427.8 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a novel antimicrobial agent. The mechanism of action is believed to involve disruption of cellular processes in pathogens through enzyme inhibition or receptor interaction .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies indicate that it may modulate pathways involved in cell proliferation and apoptosis. Specifically, it has been evaluated against several cancer cell lines, showing cytotoxic effects that correlate with the concentration of the compound used .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis |
| MCF7 (Breast) | 8 | Inhibition of proliferation |
| HeLa (Cervical) | 12 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within cells. This binding alters the activity of these proteins, leading to downstream effects on cellular processes such as metabolism and gene expression. For instance, studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .
Case Studies
In a study evaluating the cytotoxic effects on glioblastoma multiforme cells, derivatives similar to this compound were synthesized and tested. The results indicated that certain derivatives exhibited potent antitumor activity by significantly reducing cell viability .
Table 2: Summary of Case Studies on Related Compounds
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Da Silva et al. | Thiazolidinones containing pyridine | Potent antitumor activity against glioma |
| Recent Research | Triazole derivatives | Effective against various cancer cell lines |
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , potentially inhibiting the growth of specific pathogens. The mechanism of action involves binding to bacterial enzymes or disrupting cellular processes essential for microbial survival. Studies have shown promising results in vitro against several bacterial strains, suggesting its utility as a lead compound for antibiotic development.
Anticancer Properties
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been investigated for its anticancer potential . Preliminary studies indicate that it may modulate pathways involved in cell proliferation and apoptosis. By targeting specific receptors or enzymes linked to cancer progression, this compound could serve as a basis for developing novel anticancer therapies.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step chemical reactions using common solvents like dimethylformamide (DMF) and dichloromethane (DCM). Coupling agents such as triethylamine or N,N’-dicyclohexylcarbodiimide are often employed to facilitate the formation of desired linkages.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfanyl acetamide derivatives with 1,2,4-triazole cores. Below is a comparative analysis with structurally analogous compounds, focusing on substituent variations and their biological implications.
Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity Electron-Withdrawing Groups: Nitro (e.g., KA3) or trifluoromethyl (target compound) substituents enhance antimicrobial and anticancer activities by improving target binding and resistance to metabolic degradation . Heterocyclic Modifications: Replacing the triazole core with thiadiazole (e.g., compound 7d) increases cytotoxicity, likely due to improved DNA intercalation or enzyme inhibition . Pyrrole vs.
Pharmacokinetic Properties The trifluoromethyl group in the target compound and its analogs improves membrane permeability and bioavailability compared to non-halogenated derivatives . Sulfanyl acetamide linkers are critical for maintaining solubility while enabling hydrophobic interactions in biological systems .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to and , involving cyclization of dithiocarbazates and alkylation with α-chloroacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
